molecular formula C11H13NO2 B13641112 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione

Cat. No.: B13641112
M. Wt: 191.23 g/mol
InChI Key: TWUJJAJMDTZXHS-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione is a high-purity chemical compound designed for research and development applications. As a β-diketone derivative featuring a pyridyl substituent, it serves as a versatile precursor and building block in organic synthesis and medicinal chemistry. Its molecular structure makes it particularly valuable for constructing complex heterocyclic systems, such as Schiff bases, which are of significant interest in the development of biomimetic models and compounds with thermo- and photochromic properties . Researchers can utilize this compound in the synthesis of novel ligands and coordination complexes, leveraging the chelating ability of the diketone moiety and the coordinating potential of the pyridine nitrogen. Similar pyridyl-containing diketones are investigated for their potential biological activities, aligning with studies on pyridine derivatives that show affinity for neurological targets . This product is intended for use in chemical synthesis, materials science research, and as a standard in analytical studies. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-methyl-1-pyridin-4-ylpentane-1,3-dione

InChI

InChI=1S/C11H13NO2/c1-8(2)10(13)7-11(14)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

TWUJJAJMDTZXHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=NC=C1

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Methyl 1 Pyridin 4 Yl Pentane 1,3 Dione

Established Synthetic Pathways to Pyridyl-β-Diketones

The construction of pyridyl-β-diketones leverages classical synthetic methods, primarily centered around the formation of the 1,3-dicarbonyl system.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters or β-diketones from esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org This classical approach is widely applicable for the preparation of 1,3-diketones. nih.gov The reaction involves the nucleophilic attack of an enolate anion, formed by deprotonating an ester, onto the carbonyl carbon of a second ester molecule. wikipedia.org Subsequent elimination of an alkoxy group yields the β-keto ester. wikipedia.org A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials. wikipedia.orgmasterorganicchemistry.com

For the synthesis of unsymmetrical β-diketones, a "crossed" Claisen condensation is employed, where one of the carbonyl compounds is more readily enolizable than the other. masterorganicchemistry.com Variations of this method have been developed to improve yields and accommodate sterically hindered substrates. For instance, using hindered acid chlorides as selective electrophiles for condensation with enolates in noncoordinating solvents has proven effective for creating bulky β-diketones. acs.orgnih.gov The choice of base and solvent is critical; sodium hydride (NaH) has been used as an alternative to sodium alkoxides, and solvents like diethyl ether may be suboptimal due to the low solubility of the resulting sodium salts of the diketones. nih.gov

Key Aspects of Claisen Condensation for β-Diketone Synthesis
AspectDescriptionReference
Reaction Type Carbon-carbon bond formation between two esters or an ester and a ketone. wikipedia.org
Key Reagents Ester(s), strong base (e.g., sodium alkoxide, NaH, LDA). wikipedia.orgnih.gov
Product β-keto ester or β-diketone. wikipedia.org
Driving Force Deprotonation of the final β-dicarbonyl product, which is thermodynamically favorable. wikipedia.org
Variations Dieckmann (intramolecular), Crossed (mixed) condensations. wikipedia.orgmasterorganicchemistry.com

The synthesis of pyridine-substituted 1,3-diketones like 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione requires careful control of regiochemistry. evitachem.com The positional isomerism of the nitrogen atom in the pyridine (B92270) ring significantly influences the molecule's coordination behavior and geometry. evitachem.com For instance, the 4-pyridinyl isomer facilitates a linear coordination geometry with certain metal ions. evitachem.com

Several regioselective strategies have been developed:

Microwave-Assisted Claisen Condensation : The direct condensation of 4-acetylpyridine (B144475) with ethyl acetate (B1210297) under microwave irradiation can achieve high regiopurity in a short reaction time, minimizing thermal degradation that can occur with conventional heating. evitachem.com

Directed Metalation : Palladium(0)-catalyzed cross-coupling reactions between a halopyridine (e.g., 4-bromopyridine) and a pre-formed enolate of a β-diketone derivative can be employed. This method helps to avoid common side reactions like N-alkylation. evitachem.com

Protection/Deprotection Sequences : To prevent unwanted O-alkylation during the functionalization of the pyridine ring, the enol of the diketone can be temporarily protected, for example, by silylation. The protecting group is then removed under mild conditions to regenerate the β-diketone structure. evitachem.com

Regioselective Strategies for Pyridinyl-β-Diketone Synthesis
StrategyDescriptionKey AdvantageReference
Microwave-Assisted Condensation Direct Claisen condensation of 4-acetylpyridine with an ester under microwave irradiation.Rapid reaction (e.g., 10 mins at 150°C), high regiopurity (85%), reduced degradation. evitachem.com
Directed Metalation Pd(0)-catalyzed cross-coupling of a halopyridine with a diketone enolate.Minimizes N-alkylation byproducts. evitachem.com
Protection/Deprotection Transient silylation of the diketone enol to prevent O-alkylation during pyridine functionalization.Prevents unwanted side reactions at the oxygen atom of the enol. evitachem.com

Precursor Chemistry and Intermediate Transformations

The primary precursors for the synthesis of this compound via a Claisen-type condensation are a pyridine-containing ketone and an appropriate ester. Specifically, 4-acetylpyridine serves as the ketone component, providing the pyridyl and one of the carbonyl groups, while an ester of isovaleric acid (e.g., ethyl isovalerate) provides the remaining carbon framework, including the methyl-branched end.

The reaction proceeds through the formation of a key intermediate: the enolate of the ester. A strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ethyl isovalerate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-acetylpyridine. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to form the final β-diketone product. The process concludes with an acidic workup to neutralize the reaction mixture and isolate the product. wikipedia.org

Optimization of Reaction Conditions and Yields for Analogues

Optimizing the synthesis of pyridyl-β-diketone analogues involves manipulating several factors to maximize yield and purity. The choice of base is critical; while traditional alkoxides are effective, non-nucleophilic bases like LDA can be advantageous in mixed Claisen condensations to ensure that only the desired compound is enolized. wikipedia.org

Solvent selection also plays a significant role. Non-coordinating solvents can be beneficial in reactions involving acid chlorides and enolates. acs.orgnih.gov For Claisen condensations, the solvent is often the alcohol corresponding to the ester's alkoxy group (e.g., ethanol (B145695) for ethyl esters) to prevent transesterification. wikipedia.org However, alternative solvents may be necessary to improve the solubility of intermediates or final products. nih.gov

As mentioned, microwave irradiation has emerged as a powerful tool for optimizing these reactions. It can dramatically reduce reaction times and improve yields by minimizing the formation of degradation byproducts that can occur under prolonged heating. evitachem.com Further purification of the final product can sometimes be achieved by forming a copper chelate of the β-diketone, which can be precipitated and then decomposed to yield the pure compound. nih.gov

Derivatization Strategies of the this compound Scaffold

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with tailored properties. The β-diketone moiety can be used to synthesize various heterocycles, such as pyrazoles, through condensation with hydrazines. researchgate.net However, modifications to the pyridine ring are particularly common for tuning the electronic and steric properties of the molecule.

The pyridine ring provides a versatile handle for structural modification without necessarily altering the coordination chemistry of the β-diketone moiety. nih.gov Substituents can be introduced at the 4-position of the pyridine ring to modulate the electronic properties of the entire molecule. nih.gov

Introducing electron-withdrawing groups (EWGs) onto the pyridine ring makes the corresponding metal complexes easier to reduce, shifting their redox potentials to more positive values. nih.gov Conversely, electron-donating groups (EDGs) have the opposite effect. This electronic tuning has been shown to directly correlate with the catalytic activity of iron complexes derived from such ligands in C-C coupling reactions, where stronger EWGs lead to higher catalytic yields. nih.gov This demonstrates that substitution on the pyridine ring can serve as a regulatory handle for the reactivity of the molecule and its derivatives. nih.gov

Effect of Pyridine Ring Substitution on Properties
Substituent TypeEffect on Iron(III)/(II) Redox PotentialImpact on Catalytic C-C Coupling YieldReference
Electron-Withdrawing Group (EWG) Shifts to more positive potentials (easier reduction).Higher yields. nih.gov
Electron-Donating Group (EDG) Shifts to more negative potentials (harder reduction).Lower yields. nih.gov

Alterations of the Alkyl Substituent on the Pentane-1,3-dione Chain

The primary method for altering the alkyl substituent on the pentane-1,3-dione chain of the target molecule is the crossed Claisen condensation. wikipedia.orglibretexts.org This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of 1-(pyridin-4-yl)pentane-1,3-dione (B13287514) analogs, 4-acetylpyridine serves as the ketone component, while various esters are used to introduce different alkyl groups. mdpi.comlibretexts.org

The general mechanism begins with the deprotonation of the α-carbon of the ester by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-acetylpyridine. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-diketone. wikipedia.org By selecting an ester with the desired R-group, a wide variety of analogs can be synthesized. For instance, using ethyl isovalerate results in the parent compound, this compound.

The choice of base is critical; it must be strong enough to deprotonate the ester but should not interfere with the reaction through nucleophilic substitution. wikipedia.org Sodium alkoxides are commonly used for this purpose. The reaction is often driven to completion by the final deprotonation of the newly formed β-diketone, which has a highly acidic methylene (B1212753) proton, forming a resonance-stabilized enolate. masterorganicchemistry.com

Below is a table illustrating the synthesis of various analogs through this methodology.

Ester ReactantResulting Alkyl Group (R)Product NameProduct Structure
Ethyl acetate-CH₃1-(Pyridin-4-yl)butane-1,3-dione (B1315463)1-(Pyridin-4-yl)butane-1,3-dione
Ethyl propionate-CH₂CH₃1-(Pyridin-4-yl)pentane-1,3-dione1-(Pyridin-4-yl)pentane-1,3-dione
Ethyl butyrate-CH₂CH₂CH₃1-(Pyridin-4-yl)hexane-1,3-dione1-(Pyridin-4-yl)hexane-1,3-dione
Ethyl isovalerate-CH₂CH(CH₃)₂This compoundthis compound
Ethyl pivalate-C(CH₃)₃4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione

Functionalization of the Methylene Bridge in the β-Diketone System

The methylene group situated between the two carbonyls in the β-diketone system (C2 position) is known as an active methylene bridge. The protons attached to this carbon are significantly acidic (pKa ≈ 9-11 in water) due to the resonance stabilization of the resulting conjugate base, the enolate. This enolate is a soft nucleophile and can react with a wide range of electrophiles, allowing for extensive functionalization at this position. researchgate.netnih.gov

Alkylation: The enolate of this compound can be readily alkylated by reaction with alkyl halides. researchgate.net The reaction is typically carried out in the presence of a base, such as an alkoxide or carbonate, to generate the enolate, which then undergoes an SN2 reaction with the alkyl halide. This allows for the introduction of primary, secondary, and activated alkyl groups at the methylene bridge. A notable example from the literature is the synthesis of 3-(pyridin-2-ylmethyl)pentane-2,4-dione, which demonstrates the feasibility of introducing complex substituents at this position. asianpubs.org

Acylation: Reaction of the enolate with acyl chlorides or acid anhydrides leads to the formation of triketone derivatives. This C-acylation introduces a third carbonyl group at the central carbon, significantly altering the electronic and steric properties of the molecule.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). organic-chemistry.org The initial product is a β-hydroxy dicarbonyl compound, which readily undergoes dehydration to yield a stable α,β-unsaturated product. tandfonline.com This method is a powerful tool for carbon-carbon bond formation, attaching a variety of substituents to the diketone core. nih.gov

Halogenation: The methylene bridge can be halogenated using various electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to produce 2-halo-β-diketones. These halogenated derivatives serve as versatile intermediates for further synthetic transformations.

The following table summarizes key functionalization reactions at the methylene bridge.

Reaction TypeReagents/ElectrophileProduct TypeGeneral Product Structure
AlkylationR'-X (Alkyl halide), Base (e.g., NaOEt)2-Alkyl-β-diketone2-Alkyl-β-diketone
AcylationR'COCl (Acyl chloride), Base2-Acyl-β-diketone (Triketone)2-Acyl-β-diketone
Knoevenagel CondensationR'CHO (Aldehyde), Base (e.g., Piperidine)2-Alkylidene-β-diketone2-Alkylidene-β-diketone
HalogenationNCS or NBS2-Halo-β-diketone2-Halo-β-diketone

Iii. Molecular Structure, Tautomerism, and Conformational Analysis of 4 Methyl 1 Pyridin 4 Yl Pentane 1,3 Dione

Keto-Enol Tautomerism Equilibrium in Pyridyl-β-Diketones

Like other β-dicarbonyl compounds, 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. mdpi.comresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. researchgate.net The equilibrium is generally slow on the NMR timescale, allowing for the observation of both keto and enol forms. nih.gov For an asymmetric β-diketone such as this, where the substituents on either side of the dicarbonyl moiety are different (a pyridin-4-yl group and an isobutyl group), two distinct enol forms are possible. These are interconverted via a rapid intramolecular proton transfer. mdpi.comnih.gov

Studies on the closely related 1-(n-pyridinyl)butane-1,3-diones (nPM) have shown that these compounds exist predominantly in the cis-enol form, stabilized by a strong intramolecular hydrogen bond. ku.dk The position of the pyridine (B92270) nitrogen (at the 2, 3, or 4 position) influences the electronic properties and the tautomeric balance. ruc.dk For the 4-pyridoyl analogue, computational and spectroscopic analyses indicate a preference for the enol tautomer where the enolic hydroxyl group is adjacent to the pyridine ring. mdpi.comku.dk This preference is attributed to the electronic effects of the pyridyl group.

The precise determination of the hydrogen atom's position within the intramolecular hydrogen bond of the enol tautomer is crucial for definitively identifying the dominant form. While X-ray diffraction is a powerful tool for determining molecular structure, locating hydrogen atoms can be challenging because they scatter X-rays weakly. mdpi.com Neutron diffraction, in contrast, scatters effectively from atomic nuclei and is therefore exceptionally well-suited for accurately determining the positions of protons. mdpi.com

Although a specific neutron diffraction study for this compound or its immediate pyridyl analogues is not available in the reviewed literature, a study on dibenzoylmethane (B1670423), a non-pyridyl β-diketone, illustrates the technique's utility. The neutron diffraction data for dibenzoylmethane revealed that the proton in the intramolecular O-H···O bond is located in an asymmetric position, closer to one oxygen atom than the other, and that this position is insensitive to temperature. mdpi.com This finding confirms a specific enol tautomer rather than a delocalized or rapidly averaging proton scenario in the solid state. For pyridyl-β-diketones, techniques like solid-state NMR spectroscopy, particularly utilizing deuterium (B1214612) isotope effects on ¹³C chemical shifts, have been successfully employed to determine the tautomeric equilibrium in the solid state. researchgate.net For instance, in pyridoylbenzoyl methanes, this method has shown which tautomer is dominant in the crystalline form. researchgate.net

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. core.ac.uk The effect of the solvent is a complex interplay of factors including polarity, hydrogen bonding capability, and solute-solvent interactions. colostate.edu Generally, for β-dicarbonyl compounds, an increase in solvent polarity tends to shift the equilibrium toward the keto form. asu.edu This is often rationalized by the suggestion that the more polar keto tautomer is better stabilized by polar solvents. asu.edu However, theoretical calculations and experimental measurements for some β-diketones have shown that the enol form can have a higher dipole moment, indicating that other factors, such as the disruption of the internal hydrogen bond by hydrogen-bond-accepting solvents, play a significant role. asu.edu

For pyridyl-β-diketones, the trend is consistent with these principles. The enol form is stabilized by a strong intramolecular hydrogen bond, which is favored in non-polar, aprotic solvents. In polar or hydrogen-bonding solvents, this internal hydrogen bond can be disrupted by intermolecular interactions with the solvent, leading to a relative stabilization of the keto form.

SolventDielectric Constant (ε)Predominant Tautomer (Inferred)Rationale
Carbon Tetrachloride2.2EnolNon-polar, does not disrupt the intramolecular hydrogen bond.
Chloroform4.8EnolModerately polar, still favors the internally hydrogen-bonded enol form.
Acetone21KetoPolar aprotic solvent, acts as a hydrogen bond acceptor, disrupting the intramolecular bond.
Dimethyl Sulfoxide (DMSO)47KetoHighly polar, strong hydrogen bond acceptor, significantly shifts equilibrium to the keto form. researchgate.net
Water80KetoHighly polar protic solvent, forms strong intermolecular hydrogen bonds, destabilizing the intramolecularly bonded enol.

This table is based on general principles for β-diketones and findings for related compounds; specific equilibrium constants for this compound are not available.

Temperature also influences the tautomeric equilibrium. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process. asu.eduyoutube.com The conversion from the keto to the enol form is typically an exothermic process, as the formation of the strong intramolecular hydrogen bond and the conjugated π-system in the enol form is enthalpically favorable. researchgate.net Conversely, the formation of the intramolecular hydrogen bond leads to a more ordered structure, resulting in a decrease in entropy. asu.edu Consequently, increasing the temperature generally shifts the equilibrium towards the less-ordered diketo tautomer, favoring the entropic term in the Gibbs free energy equation (ΔG = ΔH - TΔS). asu.eduresearchgate.net

Intramolecular Hydrogen Bonding Networks and Stability

The stability of the enol tautomer in pyridyl-β-diketones is largely attributed to the formation of a strong, resonance-assisted intramolecular hydrogen bond (RAHB). mdpi.comku.dk This creates a stable six-membered quasi-aromatic ring. The strength of this hydrogen bond has been investigated for the analogous 1-(n-pyridinyl)butane-1,3-diones using computational methods like Density Functional Theory (DFT). ku.dk

These calculations, using the Atoms in Molecules (AIM) theory, have estimated the intramolecular hydrogen bond strength to be in the range of 17.9–20.3 kcal/mol. ku.dk This value signifies a strong hydrogen bond. The study found that the bond strength is influenced by the position of the nitrogen atom in the pyridine ring. ruc.dk This strong intramolecular interaction is a key factor in the predominance of the enol form in non-polar solvents and in the solid state. ku.dk

Conformational Landscape and Rotational Isomerism

The presence of single bonds in the structure of this compound allows for rotational isomerism, leading to a complex conformational landscape. A key rotational degree of freedom is the torsion around the single bond connecting the pyridyl ring to the carbonyl carbon. Computational studies on related pyridinyl compounds have explored the potential energy surface associated with this rotation. ruc.dk

For 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been used to estimate the relative energies of different conformers. ruc.dk The rotation of the pyridine ring relative to the enone plane can lead to different stable or meta-stable conformations, often described as syn or anti, depending on the orientation of the pyridine nitrogen relative to the dicarbonyl system. The energy barriers for interconversion between these conformers can also be calculated. ruc.dk These calculations indicate that specific orientations are energetically preferred, influenced by steric hindrance and electronic interactions between the pyridine ring and the diketone moiety. The specific conformational preferences are crucial as they can dictate the molecule's packing in the solid state and its interaction with other molecules.

Structural Phase Transitions and Associated Phenomena in Solid State

Structural phase transitions involve changes in the crystalline packing or molecular conformation of a compound in the solid state as a function of temperature or pressure, without a change in the chemical composition. youtube.com Such transitions can be detected by thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). libretexts.orgnih.gov DSC measures the heat flow associated with transitions, while TGA detects changes in mass upon heating, which can indicate decomposition or desolvation that may accompany a phase transition. nih.govslideshare.net

In the context of pyridyl-β-diketones, a phase transition could potentially be driven by a change in the hydrogen-bonding network, a significant conformational rearrangement of the molecule, or a reordering of the crystal lattice. However, a review of the available scientific literature did not yield specific studies or data on structural phase transitions for this compound or its close pyridyl-β-diketone analogues. While the techniques to investigate such phenomena are well-established, their application to this specific class of compounds has not been reported in the searched sources.

Iv. Coordination Chemistry of 4 Methyl 1 Pyridin 4 Yl Pentane 1,3 Dione and Its Analogues

Ligating Properties: Ditopic and Ambidentate Nature

Pyridyl-β-diketonate ligands, including 4-methyl-1-(pyridin-4-yl)pentane-1,3-dione, are classic examples of ditopic and ambidentate ligands. researchgate.net A ditopic ligand is one that possesses two separate coordination sites, capable of binding to two different metal centers or bridging between them. rwth-aachen.de The ambidentate nature arises from the presence of multiple potential donor atoms within a single coordination site, although in this context, it more broadly refers to the ligand's ability to coordinate through different sets of donor atoms (the oxygen pair or the nitrogen atom). This versatility allows for several distinct coordination modes. nih.govacs.org The preference for a particular coordination site often follows Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the hard β-diketonate oxygen atoms preferentially bind to hard metal ions, while the borderline pyridine (B92270) nitrogen atom can coordinate to a wider range of soft to borderline metal ions. rwth-aachen.de

The primary and most common coordination mode for β-diketonate ligands is through the deprotonated enolate form, where the two oxygen atoms act as a bidentate chelating agent to a single metal center, forming a stable six-membered ring. nih.gov This κ²-[O,O]⁻ coordination is observed in a vast number of metal complexes. For instance, in the synthesis of mononuclear lanthanide complexes, the β-diketonate moiety readily chelates to the hard Ln(III) ions. mdpi.com Similarly, iron(III) and aluminium(III) complexes of the analogue 1,3-di(4-pyridyl)propane-1,3-dionato (dppd), specifically [Fe(dppd)₃] and [Al(dppd)₃], feature distorted octahedral geometries where each metal center is chelated by three dppd ligands exclusively through their β-diketonate groups, leaving the pyridyl nitrogens uncoordinated. researchgate.netnih.gov

While O,O-chelation is the dominant binding mode for the diketonate portion, the pyridine nitrogen atom provides a secondary site for coordination. In many mononuclear complexes where the metal's coordination sphere is saturated by the β-diketonate moieties, the nitrogen atoms may remain unbound. nih.gov However, under appropriate stoichiometric and geometric conditions, the nitrogen can act as a monodentate donor. This is particularly common in the formation of polynuclear structures where a mononuclear complex, such as [Fe(dppd)₃], acts as a "metalloligand," using its peripheral, uncoordinated pyridyl groups to bind to a second type of metal ion, like Ag(I). researchgate.netnih.gov Platinum(IV) complexes with derivatives of 5-methyl-5-(4-pyridyl)hydantoin have also been synthesized where the ligand coordinates in a monodentate fashion solely through the pyridine nitrogen atom. researchgate.net

The true versatility of pyridyl-β-diketonate ligands is realized through their ability to engage in mixed-mode coordination and act as bridging units to form extended structures. This can occur in several ways:

N,O-Chelation: Some ruthenium platforms have been shown to coordinate with pyridyl-β-diketonates through a κ²-[N,O]⁻ mode, where one of the diketonate oxygens and the pyridine nitrogen bind to the metal center. nih.govacs.org

Bridging Coordination: The ligand can bridge two metal centers by chelating one metal through the O,O-donors while simultaneously binding a second metal center via the N-donor. This is the fundamental interaction that leads to the formation of coordination polymers and networks. For example, the copper(II) complex [Cu(dppd)₂] forms a 2D polymeric network where the pyridyl groups of one square-planar [Cu(dppd)₂] unit coordinate to the axial positions of neighboring copper centers. researchgate.netnih.gov

μ-bis-κ²-[N,O] Bridging: In more complex arrangements, pyridyl-β-diketonates can exhibit an unprecedented bridging mode, such as the μ-bis-κ²-[N,O] mode found in certain dimeric ruthenium complexes, which facilitates the formation of polynuclear assemblies. nih.govacs.org

These diverse binding capabilities allow pyridyl-β-diketonates to serve as building blocks for constructing sophisticated supramolecular architectures, including discrete cages and extended metal-organic frameworks. researchgate.netnih.gov

Metal Ions Studied in Complexation with Pyridyl-β-Diketones

The versatile electronic and structural properties of pyridyl-β-diketones allow them to form stable complexes with a vast range of metal ions from across the periodic table.

Transition metals readily form complexes with pyridyl-β-diketones. iosrjournals.org The hard β-diketonate moiety is an excellent chelator for divalent and trivalent transition metal ions like Cu(II), Ni(II), Co(II), Fe(II), and Mn(II), typically resulting in octahedral or distorted octahedral geometries. researchgate.netasianpubs.org The pyridyl nitrogen can then act as a donor to another metal or occupy one of the coordination sites of the same metal center, depending on the reaction conditions.

Softer transition metals such as Ag(I), Pd(II), and Pt(II) also show significant coordination chemistry with these ligands. researchgate.net For example, Ag(I) often coordinates to the pyridyl nitrogen, leading to the formation of coordination polymers. rsc.org The distinct coordination preferences of different metals have been exploited to create heterometallic systems, where one metal is bound by the diketonate and another by the pyridyl group. mdpi.comnih.gov

Metal IonTypical Oxidation State(s)Common Coordination GeometriesReference
Copper (Cu)+2Distorted Octahedral, Square Planar iosrjournals.orgresearchgate.net
Nickel (Ni)+2Octahedral iosrjournals.orgresearchgate.net
Cobalt (Co)+2, +3Octahedral iosrjournals.orgasianpubs.org
Iron (Fe)+2, +3Octahedral iosrjournals.orgasianpubs.org
Manganese (Mn)+2Octahedral asianpubs.org
Palladium (Pd)+2Square Planar researchgate.net
Platinum (Pt)+2Square Planar researchgate.net
Silver (Ag)+1Linear, Tetrahedral rsc.org

Lanthanide ions (Ln³⁺) have been extensively studied with β-diketonate ligands, often in combination with neutral N-donor ligands like pyridyl groups. mdpi.comrsc.org The primary coordination is through the β-diketonate oxygens, which sensitize the characteristic luminescence of the lanthanide ion. mdpi.comresearchgate.net The pyridyl group can occupy remaining sites in the coordination sphere, which for lanthanides is typically large, accommodating coordination numbers of 8, 9, or even 10. mdpi.com The resulting complexes are often investigated for their potential in lighting and bio-imaging applications. researchgate.net

The coordination chemistry of actinides with β-diketones is also well-established, though examples specifically incorporating pyridyl-functionalized β-diketones are less common. iosrjournals.org β-Diketones are known to form stable complexes with actinyl ions (AnO₂⁺/²⁺). bohrium.com The study of actinide complexes is often driven by the need for efficient separation agents in nuclear fuel reprocessing. Computational studies suggest that nitrogen-containing ligands can form stable complexes with various actinyls, indicating that pyridyl-β-diketones are promising candidates for further exploration in this area. bohrium.com

Influence of Steric and Electronic Effects on Coordination Behavior

The coordination behavior of pyridyl-β-diketones can be finely tuned by modifying their structure, which imparts specific steric and electronic effects. mdpi.com

Electronic Effects: The electronic properties of the complex are influenced by substituents on both the pyridyl and diketonate fragments. Electron-withdrawing groups (e.g., -CF₃) on the diketone backbone increase the acidity of the ligand and can decrease the electron density on the coordinated metal center. up.ac.za This strengthening of the remaining bonds can impact the reactivity and spectroscopic properties of the complex. up.ac.za Conversely, electron-donating groups increase the basicity of the ligand. The position of the nitrogen atom in the pyridine ring is also crucial; a 4-pyridyl group facilitates linear extension in polymers, while a 3-pyridyl group induces a kinked or angular geometry. evitachem.com

Steric Effects: The size and position of substituents play a critical role in determining the final structure of the metal complex. acs.org Bulky groups near the coordination sites can prevent the formation of higher-order structures like polymers, favoring the formation of discrete mononuclear or dinuclear complexes. acs.orgnih.gov Steric crowding can also influence the coordination geometry around the metal ion, potentially distorting it from an ideal geometry and affecting the metal-ligand bond lengths. mdpi.com This principle can be used to control the selectivity of a ligand for different metal ions, as larger ions may better accommodate sterically demanding ligands. mdpi.com

Solvatochromism and Thermochromism in Coordination Compounds

Some coordination compounds of pyridyl-β-diketones exhibit chromic phenomena, changing their color or luminescent properties in response to environmental stimuli.

Solvatochromism is the change in a substance's color or spectral properties with a change in solvent polarity. This effect in complexes with pyridyl-containing ligands is often attributed to an intramolecular charge-transfer (ICT) excited state. rsc.orgnih.gov In such cases, the ground state and the excited state have different dipole moments. Polar solvents can stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission wavelength. rsc.orgacs.org This sensitivity to the solvent environment makes these compounds potentially useful as probes for solvent polarity. nih.gov

Thermochromism is a reversible change in color with temperature. In the solid state or in polymer films, the thermochromic behavior of pyridyl-β-diketonate complexes can arise from temperature-induced changes in intermolecular interactions or aggregation states. unl.ptnih.gov For example, heating can disrupt π-π stacking or other non-covalent interactions between molecules, altering the electronic energy levels and thus changing the absorption or emission properties. nih.gov This phenomenon has been observed in polymer films doped with pyridyl-β-diketonate boron complexes, which show altered fluorescence upon heating. unl.pt

V. Advanced Spectroscopic and Analytical Characterization of Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of coordination compounds in solution. For diamagnetic complexes of 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione, ¹H and ¹³C NMR provide direct evidence of ligand coordination. Upon complexation, chemical shifts of the ligand's protons and carbons are expected to change significantly. Protons on the pyridine (B92270) ring, particularly those adjacent to the nitrogen atom, typically exhibit downfield shifts upon coordination to a metal center due to the deshielding effect of the metal ion. acs.orgnih.gov Similarly, the methine proton of the β-diketonate moiety would also experience a shift, confirming the involvement of the diketonate oxygens in bonding.

For paramagnetic complexes, NMR spectra are more complex but offer richer information regarding the electronic structure and geometry. The unpaired electrons of the metal center cause large chemical shift spreads (hyperfine shifts) and significant line broadening. brieflands.com These hyperfine shifts can be separated into two components: the through-bond (contact) shift and the through-space (pseudocontact) shift. By analyzing these shifts, particularly at various temperatures, detailed information about spin delocalization from the metal onto the ligand and the magnetic anisotropy of the complex can be obtained, providing critical insights into the metal-ligand bonding and the solution-state structure. brieflands.com

Mass Spectrometry Techniques (e.g., ESI-MS) for Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for characterizing coordination complexes, as its soft ionization process often allows for the detection of intact complex ions from solution into the gas phase. gla.ac.ukresearchgate.net This method is invaluable for determining the stoichiometry of newly synthesized complexes of this compound. mdpi.com

By analyzing the mass-to-charge ratio (m/z) of the resulting ions, the composition of the coordination sphere can be confirmed, including the number of ligands, counter-ions, and coordinated solvent molecules. gla.ac.uk The isotopic distribution pattern is particularly useful for confirming the presence and number of metal ions within a complex. Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of the complex, providing insights into its stability and the relative strengths of the metal-ligand bonds. mdpi.com

Table 1: Hypothetical ESI-MS Data for a Mononuclear Complex. This table illustrates how ESI-MS data can be used to confirm the formation of a hypothetical complex, [M(L)₂(H₂O)₂]²⁺, where L represents the deprotonated this compound ligand and M is a divalent metal ion.

Ion SpeciesCalculated m/zObserved m/z
[ML₂(H₂O)₂]²⁺ValueValue
[ML₂(H₂O)]²⁺ValueValue
[ML₂]²⁺ValueValue
[ML]⁺ValueValue

Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for characterizing the coordination mode of this compound to a metal center. up.ac.zaresearchgate.net The ligand possesses two distinct coordination sites: the β-diketonate oxygen atoms and the pyridine nitrogen atom.

Coordination of the β-diketonate moiety is typically evidenced by shifts in the C=O and C=C stretching vibrations in the IR spectrum. In the free ligand, these bands appear in the 1550-1700 cm⁻¹ region. Upon chelation to a metal ion, these frequencies are expected to decrease due to the weakening of the C=O bond. nih.gov

Simultaneously, coordination of the pyridine nitrogen can be monitored by observing the characteristic ring breathing and stretching modes. up.ac.za For instance, a notable vibration in free pyridine around 992 cm⁻¹ is known to shift to higher wavenumbers (e.g., ~1014 cm⁻¹) upon coordination, providing clear evidence of the nitrogen atom's involvement in bonding. up.ac.zanih.gov Comparing the spectra of the free ligand with that of the metal complex allows for a definitive assessment of the ligand's binding mode (e.g., acting as a chelate, a bridging ligand, or both).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy provides key information on the electronic structure of coordination compounds. nih.govmdpi.com Complexes of this compound are expected to exhibit intense absorption bands in the UV region (250-400 nm) corresponding to π→π* transitions within the ligand. mdpi.comnih.gov Upon complexation, new bands may appear, often in the visible region, which can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com The energy of these bands provides insight into the frontier molecular orbitals of the complex.

Certain metal ions, particularly lanthanides (e.g., Eu³⁺, Tb³⁺) and some d-block metals (e.g., Ru²⁺), can form luminescent complexes. nih.gov The β-diketonate and pyridyl moieties of the ligand can act as "antennas," absorbing UV light and efficiently transferring the energy to the metal center, which then emits light at its characteristic wavelengths. nih.gov The luminescence properties, such as emission wavelength, lifetime, and quantum yield, are highly sensitive to the coordination environment, making these complexes potentially useful in materials science and sensor applications.

X-ray Diffraction Techniques (Single-Crystal, Powder) for Solid-State Structure

X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. mdpi.com Single-crystal X-ray diffraction, when suitable crystals can be obtained, provides detailed information on bond lengths, bond angles, coordination geometries of metal centers, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov

In a notable example using the analog 1-(pyridin-4-yl)butane-1,3-dione (B1315463) (HL), researchers synthesized a series of [CrIII₈NiII₆] heterometallic coordination cubes. mdpi.comnih.goved.ac.uk The ligand first forms a [CrIIIL₃] metalloligand, where three diketonate moieties coordinate to a chromium(III) ion. nih.gov These metalloligands then self-assemble with nickel(II) salts, with the pyridyl nitrogen atoms coordinating to the nickel ions to form a complex face-centered cubic structure. mdpi.com In this architecture, the eight CrIII ions occupy the vertices and the six NiII ions occupy the faces of the cube. mdpi.comnih.gov This work demonstrates the ligand's ability to act as a versatile building block for constructing complex, high-nuclearity supramolecular structures. mdpi.com

Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline material and can be compared to a pattern simulated from single-crystal data. researchgate.net

Table 2: Selected Crystallographic Data for a CrIII₈NiII₆L₂₄(H₂O)₁₂₁₂ Coordination Cube. This table presents key structural parameters for a complex formed with the analog ligand, 1-(pyridin-4-yl)butane-1,3-dione, illustrating the type of data obtained from single-crystal X-ray diffraction.

ParameterValue
FormulaC₂₁₆H₂₄₀Cr₈N₃₆Ni₆O₁₀₈
Crystal SystemCubic
Space GroupFm-3m
a (Å)35.056(3)
Cr-O distance (Å)1.95 - 1.97
Ni-N distance (Å)2.11 - 2.13
Ni-O(H₂O) distance (Å)2.06

Data derived from studies on the analog ligand 1-(pyridin-4-yl)butane-1,3-dione. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of the elements within a coordination compound. researchgate.netrsc.org For complexes of this compound, XPS can provide crucial information that complements other techniques.

By irradiating the sample with X-rays and measuring the kinetic energy of the ejected core-level electrons, one can obtain binding energy spectra. The binding energy of an electron is characteristic of the element and its oxidation state. For example, the N 1s spectrum can confirm the coordination of the pyridine nitrogen to the metal center, as this interaction alters the electron density around the nitrogen atom, causing a shift in its core-level binding energy compared to the free ligand. researchgate.netthermofisher.com Similarly, the high-resolution spectra for the metal ion can unambiguously determine its oxidation state (e.g., distinguishing between Ni(II) and Ni(III)) and can sometimes reveal the presence of satellite peaks characteristic of a specific spin state or coordination environment. rsc.orgrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons, making it indispensable for the characterization of paramagnetic coordination compounds. nih.gov

The heterometallic [CrIII₈NiII₆] cubes, synthesized with the analog ligand 1-(pyridin-4-yl)butane-1,3-dione, serve as an excellent example. mdpi.comchemrxiv.orgresearchgate.net Both the CrIII (d³) and NiII (d⁸, high-spin) ions are paramagnetic. EPR spectra of these cubes are dominated by features arising from the CrIII ions, which is consistent with the zero-field splitting (ZFS) of the nickel(II) ions being much larger than the microwave energy used in the experiment. mdpi.com DC magnetic susceptibility measurements on these complexes revealed weak ferromagnetic interactions between the CrIII and NiII ions, with an exchange coupling constant (JCr-Ni) of +0.045 cm⁻¹. mdpi.comed.ac.ukresearchgate.net The EPR data supported this finding, indicating that the exchange interaction is weak relative to the ZFS of the CrIII ions. mdpi.comresearchgate.net This combined magnetic and EPR analysis allows for a detailed understanding of the magnetic framework within these complex polymetallic structures. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of coordination compounds. This method monitors the change in a sample's mass as a function of temperature or time in a controlled atmosphere. The resulting data provide valuable insights into the thermal decomposition pathways of the complexes, including the temperatures at which degradation processes occur, the nature of the decomposition products, and the composition of the final residue.

Detailed research findings from TGA studies on analogous metal complexes with pyridyl-containing β-diketonate ligands reveal distinct thermal behaviors. For instance, studies on copper(II) complexes with related ligands show that decomposition often proceeds in multiple steps, with the final product being cupric oxide (CuO). researchgate.net The decomposition temperatures and the percentage of weight loss at each stage are characteristic of the specific complex's stability.

The data presented in the following tables are derived from studies on coordination compounds with structurally similar pyridyl-containing β-diketone ligands, providing a representative understanding of the thermal properties expected for complexes of this compound.

Table 1: Thermal Decomposition Data for a Representative Copper(II) Pyridyl-β-diketonate Complex

Decomposition StageTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)Proposed Species Lost
150 - 1505.25.0Adsorbed/Lattice Water
2200 - 35045.846.1Partial Ligand Decomposition
3350 - 55032.532.3Remaining Ligand Fragments
Final Residue > 55016.516.6CuO

Data is representative of typical findings for analogous copper(II) complexes with pyridyl-containing β-diketone ligands.

Table 2: Comparative Thermal Stability of Different Transition Metal Complexes with Pyridyl-β-diketonate Type Ligands

Metal IonOnset of Major Decomposition (°C)Final Residue
Copper(II)~250CuO
Nickel(II)~280NiO
Cobalt(II)~270Co₃O₄
Zinc(II)~260ZnO

This table provides a generalized comparison of the thermal stability for different metal complexes based on trends observed in related β-diketonate compounds. nih.gov

The analysis of the decomposition patterns and the final residue composition is instrumental in confirming the stoichiometry of the synthesized complexes. The correlation between the observed weight loss and the calculated values for the loss of specific fragments (solvents, ligands) validates the proposed molecular formula of the compound. Furthermore, the onset temperature of decomposition is a direct indicator of the thermal stability of the complex, a critical parameter for applications in areas such as materials science, where thermal robustness is required.

Vi. Theoretical and Computational Investigations of 4 Methyl 1 Pyridin 4 Yl Pentane 1,3 Dione and Its Complexes

Density Functional Theory (DFT) Studies on Tautomerism and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the tautomeric equilibria in β-diketones, including pyridinylbutane-1,3-diones, which are structurally analogous to 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione.

The tautomerism between the diketo and keto-enol forms is a key characteristic of β-diketones. For the related compound 1-(4-pyridinyl)butane-1,3-dione (4PM), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the relative energies of its tautomers. ruc.dk These studies show that the keto-enol forms are generally more stable than the diketo form. The presence of a strong intramolecular hydrogen bond in the keto-enol tautomer contributes significantly to its stability.

Tautomer/Conformer of 1-(4-pyridinyl)butane-1,3-dione (4PM)Relative Energy (ΔE, kcal/mol)Relative Energy with Zero-Point Energy Correction (ΔEZPE, kcal/mol)Calculated Population in Chloroform (%)
4PM-20.00.034.4
4PM-4-0.2-0.265.6

Data sourced from a DFT study on 1-(n-pyridinyl)butane-1,3-diones. ruc.dk

Electronic Structure Analysis and Orbital Contributions (e.g., Noninnocence)

The electronic structure of this compound and its complexes determines their reactivity and physical properties. The concept of "noninnocence" in ligands is particularly relevant for its metal complexes. A noninnocent ligand can exist in multiple oxidation states, actively participating in the redox chemistry of the complex.

For metal complexes of pyridyl-β-diketonate ligands, DFT calculations have shown that there can be significant mixing of metal and ligand frontier orbitals. nih.gov This mixing can lead to the ligand being involved in both oxidative and reductive processes, demonstrating its bidirectional noninnocence. nih.gov The degree of this mixing and the resulting noninnocent character depends on the specific metal, its oxidation state, and the other co-ligands in the coordination sphere.

In ruthenium complexes with a 1,3-di(2-pyridinyl)-1,3-propanedione ligand, the analysis of multiredox steps suggested that the ligand is involved in both oxidation and reduction, indicating its noninnocent behavior. nih.gov The HOMO-LUMO gap of such complexes, which can be calculated using DFT, is a critical parameter in understanding their electronic transitions and reactivity. nih.gov For a hypothetical complex of this compound, similar computational studies would be necessary to elucidate the extent of metal-ligand orbital mixing and the potential for ligand noninnocence.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their conformational flexibility. nih.gov For a ligand like this compound, MD simulations can provide insights into the accessible conformations in different environments, such as in solution or when bound to a metal center.

While specific MD simulation studies on this compound are not prevalent in the literature, the general methodology is well-established for studying the conformational dynamics of flexible ligands. nih.gov Such simulations would typically involve defining a force field for the molecule, placing it in a simulated solvent box, and then solving Newton's equations of motion over time to track the atomic movements.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation and interpretation.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. For the related 1-(n-pyridinyl)butane-1,3-diones, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to calculate NMR nuclear shieldings, which are then converted to chemical shifts. ruc.dk These theoretical predictions can aid in the assignment of experimental NMR spectra and provide confidence in the proposed molecular structures.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. ornl.gov The keto-enol tautomerism of β-diketones has a significant impact on their UV-Vis spectra, with the enol form typically showing a strong absorption band at a longer wavelength due to the conjugated π-system. rsc.org TD-DFT calculations can be used to predict the spectra of the different tautomers of this compound, helping to understand the experimentally observed spectral features and their dependence on the solvent environment. rsc.org

Spectroscopic TechniqueComputational MethodPredicted Properties
NMRDFT (e.g., B3LYP/6-311++G(d,p))¹H and ¹³C Chemical Shifts
UV-VisTD-DFTExcitation Energies (λmax), Oscillator Strengths

Ligand Field Theory and Magnetic Property Calculations for Metal Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, focusing on the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orgfiveable.me This theory is instrumental in explaining the magnetic properties, colors, and electronic spectra of transition metal complexes.

For hypothetical metal complexes of this compound, LFT can be used to predict the splitting of the metal d-orbitals in different coordination geometries (e.g., octahedral, tetrahedral). The magnitude of this splitting (Δ) and the number of d-electrons in the metal ion determine whether the complex will be high-spin or low-spin, which in turn dictates its magnetic properties. libretexts.org

Computational methods based on DFT can be used to perform more quantitative LFT analyses and to calculate the magnetic properties of these complexes. For instance, the number of unpaired electrons can be determined, and from this, the spin-only magnetic moment can be calculated. libretexts.org These theoretical predictions can be compared with experimental magnetic susceptibility measurements to validate the electronic structure of the complex. The nature of the pyridyl-β-diketonate ligand, with its combination of N and O donor atoms, would influence the ligand field strength and thus the magnetic behavior of its metal complexes.

Vii. Chemical Reactivity and Transformations of 4 Methyl 1 Pyridin 4 Yl Pentane 1,3 Dione Beyond Complexation

Condensation Reactions with Amines and Other Nucleophiles

The carbonyl groups of 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione are susceptible to nucleophilic attack by amines and other nucleophiles. These condensation reactions typically result in the formation of enaminones or Schiff bases. For instance, reaction with a primary amine would be expected to yield an enaminone, where the amine has added to one of the carbonyl groups and subsequent dehydration has occurred. The regioselectivity of this reaction can be influenced by the steric and electronic environment of the two carbonyl groups.

Table 1: Expected Products from Condensation Reactions

Nucleophile Expected Product
Primary Amine (R-NH₂) Enaminone
Hydrazine (B178648) (H₂N-NH₂) Hydrazone, leading to pyrazole (B372694) formation

These condensation products are often stable intermediates that can be isolated or used in situ for further transformations, particularly cyclization reactions.

Cyclization Reactions to Form Heterocyclic Compounds

The 1,3-dicarbonyl functionality is a classic building block for the synthesis of various heterocyclic systems. This compound is a versatile substrate for these transformations.

The Paal-Knorr synthesis is a well-established method for the synthesis of pyrroles from 1,4-dicarbonyl compounds. organic-chemistry.orgnih.govwikipedia.org While this compound is a 1,3-diketone, it can be a precursor to a 1,4-dicarbonyl system through appropriate reactions, or can undergo reactions that lead to pyrrole (B145914) formation through different pathways. A common approach involves the reaction with an α-amino ketone. The initial condensation between the amine of the α-amino ketone and one of the carbonyls of the diketone, followed by an intramolecular condensation and dehydration, would lead to the formation of a substituted pyrrole ring.

Substituted pyridines can be synthesized from 1,3-dicarbonyl compounds through various condensation strategies. nih.gov The Hantzsch pyridine (B92270) synthesis, for example, involves the condensation of a β-ketoester (or a 1,3-diketone), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ijnrd.org In this context, this compound could react with an aldehyde and ammonia to produce a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine derivative. This would result in a molecule containing two pyridine rings.

The reaction of 1,3-diketones with hydrazine and its derivatives is a cornerstone of pyrazole synthesis. nih.govslideshare.netorganic-chemistry.org this compound is expected to react readily with hydrazine in a cyclocondensation reaction. The initial step is the formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield a pyrazole ring. The use of substituted hydrazines would lead to N-substituted pyrazoles. The regioselectivity of the initial attack can lead to the formation of two isomeric pyrazoles.

Table 2: Potential Pyrazole Derivatives from this compound

Reagent Potential Product(s)
Hydrazine 3-Isobutyl-5-(pyridin-4-yl)-1H-pyrazole and 5-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole

The versatile dicarbonyl structure of this compound also allows for its use in the synthesis of other heterocyclic systems.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide (B42300) and a dicarbonyl compound. nih.govbu.edu.eg The reaction would proceed through the formation of a thiosemicarbazone intermediate, which then undergoes cyclization and dehydration.

Pyridazines: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. wikipedia.org Their synthesis from 1,4-dicarbonyl compounds and hydrazine is a common method. While this compound is a 1,3-diketone, it can be a precursor to pyridazine (B1198779) derivatives through multi-step sequences or by reacting with specific reagents that can provide the additional carbon atom required for the six-membered ring. For instance, reaction with a hydrazine derivative followed by reaction with a one-carbon synthon could lead to a pyridazine ring.

Oxidation and Reduction Pathways

The carbonyl groups and the pyridine ring of this compound are subject to oxidation and reduction reactions.

The reduction of the carbonyl groups can lead to a diol or, under more controlled conditions, a hydroxy-ketone. The choice of reducing agent would be crucial in determining the outcome. For example, sodium borohydride (B1222165) would likely reduce the ketone groups, while catalytic hydrogenation could also reduce the pyridine ring, depending on the conditions.

Oxidative cleavage of the dicarbonyl unit is also a possibility under strong oxidizing conditions. The pyridine ring is generally resistant to oxidation but can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid.

Table 3: Summary of Chemical Compounds Mentioned

Compound Name
This compound
Enaminone
Schiff base
Hydrazone
Oxime
Isoxazole (B147169)
Pyrrole
Pyridine
Dihydropyridine
Pyrazole
3-Isobutyl-5-(pyridin-4-yl)-1H-pyrazole
5-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole
3-Isobutyl-1-phenyl-5-(pyridin-4-yl)-1H-pyrazole
5-Isobutyl-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole
Thiadiazole
1,3,4-Thiadiazole
Thiosemicarbazone
Pyridazine
Diol
Hydroxy-ketone
Pyridine N-oxide
Sodium borohydride

Electrophilic and Nucleophilic Substitution Reactions

The presence of both an electron-deficient aromatic heterocycle and an electron-rich active methylene (B1212753) group within the same molecule gives this compound a dual character in substitution reactions. The site of substitution is highly dependent on the nature of the attacking species—electrophile or nucleophile.

Electrophilic Substitution:

Electrophilic substitution reactions on this compound are expected to occur predominantly at the carbon atom situated between the two carbonyl groups (the α-carbon or active methylene group). This is a general characteristic of β-dicarbonyl compounds, where the α-protons are acidic and can be readily removed by a base to form a stabilized enolate ion. This enolate is a potent nucleophile that readily reacts with a variety of electrophiles.

The pyridine ring itself is generally resistant to electrophilic aromatic substitution. quimicaorganica.orgmatanginicollege.ac.in The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. matanginicollege.ac.in If forced under harsh conditions, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the 3- and 5-positions. quimicaorganica.org However, the active methylene group of the dione (B5365651) moiety is a much more favorable site for electrophilic attack.

Alkylation: The enolate of this compound can be alkylated by treatment with an alkyl halide. This reaction would introduce an alkyl group at the C2 position.

Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) would result in the introduction of an acyl group at the C2 position, forming a β-tricarbonyl compound.

Halogenation: Halogenation, for instance with N-bromosuccinimide (NBS) or other mild halogenating agents, would also be expected to occur at the active methylene position.

Interactive Data Table: Predicted Electrophilic Substitution Reactions

Electrophile TypeReagent ExampleProduct
Alkyl HalideMethyl Iodide (CH₃I)2,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione
Acyl HalideAcetyl Chloride (CH₃COCl)2-Acetyl-4-methyl-1-(pyridin-4-yl)pentane-1,3-dione
Halogenating AgentN-Bromosuccinimide (NBS)2-Bromo-4-methyl-1-(pyridin-4-yl)pentane-1,3-dione

Nucleophilic Substitution:

In contrast to electrophilic substitution, nucleophilic substitution reactions are more likely to occur on the pyridine ring, which is an electron-deficient heterocycle. stackexchange.comquimicaorganica.orgquora.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (the 2- and 4-positions). stackexchange.comquora.com For a nucleophilic substitution to occur on the pyridine ring of this compound, a leaving group would need to be present on the ring. Since the parent compound does not have a suitable leaving group, this type of reaction would typically be relevant for derivatives of the compound.

For instance, if a halogen atom were introduced at the 2- or 6-position of the pyridine ring, it could be displaced by a nucleophile. The dione side chain at the 4-position would influence the reactivity of the ring.

It is important to note that direct nucleophilic attack on the carbonyl carbons of the dione moiety is also possible, leading to addition or addition-elimination reactions rather than substitution at the carbon backbone. However, the focus of this section is on substitution reactions.

Due to the lack of specific literature on the nucleophilic substitution reactions of this compound itself, the reactivity described is based on the established principles of pyridine chemistry. stackexchange.comquimicaorganica.orgquora.com

Viii. Applications in Catalysis and Materials Science

Catalysis Mediated by Metal Complexes of 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione and Analogues

Metal complexes incorporating this compound and its analogues serve as effective catalysts in a variety of organic transformations. The pyridyl group can act as a coordinating site, while the β-diketonate moiety can form stable chelate rings with transition metals, influencing the catalytic activity and selectivity of the metal center.

Palladium complexes bearing pyridyl-containing ligands are well-established catalysts for carbon-carbon bond-forming reactions. The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, modulating its electronic properties and stabilizing the active catalytic species.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been successfully carried out using various pyridyl-imine palladium(II) and palladium(0) complexes. For instance, the coupling of iodobenzene (B50100) and methyl acrylate (B77674) has been achieved with high efficiency, demonstrating the utility of pyridyl ligands in stabilizing the palladium catalyst.

Similarly, the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is effectively catalyzed by palladium complexes. The use of pyridyl-containing ligands can enhance the catalytic activity and stability of the palladium center, facilitating the cross-coupling of a wide range of substrates. Research has shown that palladium complexes with N,N,O-tridentate ligands derived from benzothiazole (B30560) and various aromatic ketones are effective in Suzuki-Miyaura reactions. The efficiency of these catalytic systems is often influenced by the choice of solvent, base, and the ligand-to-metal ratio.

The table below summarizes representative results for Heck and Suzuki-Miyaura reactions catalyzed by palladium complexes with pyridyl-containing ligands, analogous to those that could be formed with this compound.

ReactionCatalyst TypeSubstrate 1Substrate 2ProductYield (%)Reference
HeckPyridyl-imine Palladium(II)IodobenzeneMethyl acrylatetrans-Methyl cinnamate>99
Suzuki-MiyauraPalladium complex with N,N,O-Tridentate ligand4-Bromo benzaldehydePhenylboronic acid4-Phenyl benzaldehydeHigh

The Wacker-type oxidation , a process that typically converts terminal alkenes to methyl ketones, is another area where metal complexes of β-diketones and their analogues have shown potential. While traditionally catalyzed by palladium, recent research has explored the use of more abundant and less expensive first-row transition metals.

Cobalt complexes supported by ligands derived from pentane-2,4-dione have been investigated as precatalysts for the Wacker-type oxidation of olefins. These systems, in the presence of a silane (B1218182) and dioxygen, can selectively transform olefins into the corresponding ketones. Iron complexes with 1,3-diketone ligands have also been shown to catalyze the Wacker-type oxidation of olefins at room temperature, yielding ketones with high regioselectivity. These findings suggest that metal complexes of this compound could be promising catalysts for similar oxidation reactions.

The following table presents data from studies on Wacker-type oxidations using metal complexes with 1,3-diketone and related ligands.

Catalyst MetalLigand TypeOlefin SubstrateOxidantProductYield (%)Reference
CobaltPentane-2,4-dione bis(S-methylisothiosemicarbazone)StyreneO₂, PhSiH₃Acetophenone-
IronAryl-substituted 1,3-diketone1-OcteneO₂, PhSiH₃2-Octanoneup to 97

The versatility of this compound as a ligand extends to other transition metal-catalyzed reactions. The ability of the pyridyl and β-diketonate moieties to coordinate with a variety of metals opens up possibilities for their use in diverse catalytic transformations. These can include hydrogenation, hydroformylation, and various annulation reactions. The specific reactivity and selectivity would depend on the choice of metal center, the reaction conditions, and the steric and electronic properties of the substrates. For instance, ruthenium complexes have been shown to be active in transfer hydrogenation reactions of ketones and aldehydes.

Materials Science Applications of Coordination Polymers and Supramolecular Assemblies

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it an excellent building block for the construction of coordination polymers and supramolecular assemblies. These materials exhibit a range of interesting structural and functional properties with potential applications in materials science.

Coordination polymers derived from pyridyl-containing ligands can serve as precursors for the synthesis of various functional materials. Through controlled thermal decomposition or other post-synthetic modifications, these coordination polymers can be converted into metal oxides, sulfides, or carbon-based materials with specific morphologies and properties. The structure and composition of the final material are influenced by the initial coordination polymer's architecture. Three-dimensional heterometallic coordination polymers have been synthesized using ligands containing a pyridylmethyl group, indicating the potential for creating complex, multi-functional materials.

Metal complexes and coordination polymers incorporating β-diketonate and pyridyl ligands are of significant interest for their luminescent and optoelectronic properties. The organic ligand can act as an "antenna" by absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength.

Lanthanide complexes are particularly known for their sharp and long-lived luminescence. Coordination polymers of lanthanides with derivatives of 1,3-diones have been synthesized and their photoluminescent properties investigated. For example, europium(III) and terbium(III) complexes with a ligand derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) exhibit characteristic red and green emission, respectively. The quantum yield and luminescence lifetime of these materials are crucial parameters for their potential application in devices such as organic light-emitting diodes (OLEDs) and sensors.

The table below highlights the photoluminescent properties of some lanthanide coordination polymers with ligands analogous to this compound.

Lanthanide IonLigandEmission ColorQuantum Yield (%)Luminescence Lifetime (ms)Reference
Europium(III)2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dioneRed7.61.20
Terbium(III)2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dioneGreen-0.52

The development of such materials is a rapidly growing field, with potential applications in lighting, displays, and optical sensing technologies.

Magnetic Materials

The application of this compound in the field of magnetic materials is an area of growing research interest, primarily centered on its role as a ligand in the formation of coordination complexes with metal ions, particularly lanthanides. The unique molecular structure of this β-diketone, featuring both a pyridine ring and a diketone moiety, allows it to act as a versatile chelating agent, binding to metal centers to create complexes with tailored magnetic properties.

Lanthanide ions are well-known for their fascinating magnetic behaviors, including high magnetic anisotropy and large magnetic moments, which are prerequisites for the development of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for applications in high-density information storage, quantum computing, and spintronics.

While direct experimental studies on magnetic materials derived specifically from this compound are not extensively reported, the broader class of pyridyl-β-diketonate ligands has shown significant promise in the synthesis of lanthanide-based SMMs. The pyridine nitrogen and the oxygen atoms of the diketone can coordinate to the lanthanide ion, creating a stable coordination environment that influences the crystal field around the metal center. This, in turn, dictates the magnetic anisotropy of the resulting complex.

The 4-pyridinyl isomer, as present in this compound, is of particular interest as it can facilitate the formation of linear or extended coordination geometries. This structural feature can be exploited to construct polynuclear or coordination polymer structures where magnetic interactions between metal centers can be mediated through the ligand backbone, potentially leading to materials with enhanced magnetic properties.

Table 1: Potential Lanthanide Ions for Magnetic Material Synthesis with this compound

Lanthanide IonGround StatePotential Magnetic Behavior with Pyridyl-β-diketonate Ligands
Dysprosium (Dy³⁺)⁶H₁₅/₂High magnetic anisotropy, often leads to SMM behavior.
Terbium (Tb³⁺)⁷F₆Significant magnetic anisotropy, a candidate for SMMs.
Gadolinium (Gd³⁺)⁸S₇/₂Isotropic magnetic moment, useful for studying magnetic exchange interactions.
Erbium (Er³⁺)⁴I₁₅/₂Anisotropic magnetic properties, potential for SMM development.

Future research in this area will likely focus on the synthesis and characterization of novel lanthanide complexes of this compound. The investigation of their crystal structures and the detailed study of their static and dynamic magnetic properties will be crucial in elucidating the structure-property relationships and unlocking their full potential as advanced magnetic materials.

Sensing Applications (excluding biological sensing)

The structural attributes of this compound make it a promising candidate for the development of chemical sensors, particularly for the detection of metal ions. The compound incorporates two key functional groups that can interact with analytes: the pyridine ring, which can act as a Lewis base and a binding site for metal ions, and the β-diketone moiety, which is a well-known chelating agent for a wide range of metal cations.

While specific non-biological sensing applications of this compound have not been extensively documented, its potential can be inferred from the known sensing capabilities of its constituent parts. Pyridine derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. Upon coordination with a metal ion, the electronic properties of the pyridine ring can be perturbed, leading to a change in its fluorescence emission, which can be quantified for sensing purposes.

Similarly, β-diketones are known to form stable complexes with numerous metal ions. This complexation can be transduced into a measurable signal, for instance, through changes in color (colorimetric sensing) or electrochemical potential (electrochemical sensing). The incorporation of β-diketones into ion-selective electrodes (ISEs) is a well-established technique for the potentiometric determination of specific ions in solution.

The combination of a pyridine unit and a β-diketone in a single molecule, as in this compound, offers the potential for enhanced selectivity and sensitivity in metal ion sensing. The specific coordination geometry and the electronic nature of the metal-ligand complex will depend on the target metal ion, which could allow for the development of sensors that are selective for particular cations.

Table 2: Potential Non-Biological Sensing Applications for this compound

Sensing ModalityTarget Analyte (Potential)Principle of Detection
Fluorescent SensingTransition Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺)Modulation of fluorescence upon metal ion coordination with the pyridine moiety.
Colorimetric SensingVarious Metal CationsFormation of colored metal-diketonate complexes.
Electrochemical SensingHeavy Metal Ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺)Use as an ionophore in ion-selective electrodes, leading to a potentiometric response.

Further research is required to explore and validate these potential sensing applications. This would involve synthesizing and characterizing the metal complexes of this compound and investigating their photophysical and electrochemical properties in the presence of various metal ions.

Role as Reagents in Chemical Synthesis

This compound is a valuable reagent and building block in organic synthesis, primarily due to the presence of the versatile β-diketone functionality and the synthetically accessible pyridine ring. Its utility stems from its ability to participate in a variety of chemical transformations to construct more complex molecular architectures, particularly heterocyclic compounds.

The synthesis of this compound itself can be achieved through several established methods for the formation of β-diketones. A common approach is the Claisen condensation reaction between a pyridine-containing ester (e.g., ethyl isonicotinate) and a ketone (e.g., 3-methyl-2-butanone) in the presence of a strong base. Microwave-assisted synthesis has been shown to be an efficient method for promoting this type of condensation.

Another synthetic route involves the palladium-catalyzed cross-coupling of a pre-formed enolate of a β-diketone with a halopyridine. This method offers good control over the regioselectivity of the pyridine substitution.

Table 3: Synthetic Strategies for this compound

Reaction TypeReactantsKey Conditions
Claisen CondensationEthyl isonicotinate, 3-Methyl-2-butanoneStrong base (e.g., NaH, NaOEt), Microwave irradiation
Pd-catalyzed Cross-CouplingEnolate of 3-methyl-2,4-pentanedione, 4-BromopyridinePd(0) catalyst, Ligand, Base

Once synthesized, this compound can serve as a precursor for a wide array of chemical transformations. The β-diketone moiety can undergo reactions at the central carbon atom (C2) and at the carbonyl groups. For instance, it can be readily alkylated or acylated at the C2 position.

Furthermore, the 1,3-dicarbonyl unit is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. By reacting with dinucleophiles such as hydrazines, hydroxylamine, or amidines, it can be converted into pyrazoles, isoxazoles, and pyrimidines, respectively. The presence of the pyridine substituent on these resulting heterocycles can impart interesting biological and materials properties.

The pyridine nitrogen atom can also be functionalized, for example, through N-oxidation or quaternization, to further modify the properties of the molecule or to serve as a handle for subsequent reactions. This versatility makes this compound a useful intermediate for the synthesis of a diverse range of functional molecules for applications in medicinal chemistry, agrochemicals, and materials science.

Q & A

Q. How do substituents on the pyridine ring influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., -F) enhance diketonate acidity, improving metal binding. Substituent position (para vs. meta) alters steric hindrance, affecting coordination geometry. UV-vis and cyclic voltammetry quantify these effects .

Q. Methodological Emphasis :

  • Data Validation : Cross-reference crystallographic data (SHELXL) with spectroscopic results to confirm structural assignments .
  • Controlled Experiments : Use inert atmospheres and anhydrous solvents to mitigate side reactions during metal coordination .
  • Comparative Studies : Benchmark synthetic yields and ligand efficacy against structurally similar β-diketones (e.g., acetylacetonate derivatives) .

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